Cas no 2228202-91-1 (3-(1-methyl-1H-indol-4-yl)azetidin-3-ol)

3-(1-Methyl-1H-indol-4-yl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group and a 1-methylindole moiety at the 3-position. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a building block for drug discovery. The presence of both a basic nitrogen in the azetidine ring and a hydroxyl group enhances its versatility in synthetic applications, enabling further functionalization. Its rigid, compact framework may contribute to improved binding affinity and selectivity in biologically active molecules. The compound is of interest for the development of novel pharmacophores targeting central nervous system (CNS) disorders or other therapeutic areas.
3-(1-methyl-1H-indol-4-yl)azetidin-3-ol structure
2228202-91-1 structure
Product Name:3-(1-methyl-1H-indol-4-yl)azetidin-3-ol
CAS No:2228202-91-1
MF:C12H14N2O
MW:202.252362728119
CID:6126605
PubChem ID:165697590
Update Time:2025-06-26

3-(1-methyl-1H-indol-4-yl)azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methyl-1H-indol-4-yl)azetidin-3-ol
    • 2228202-91-1
    • EN300-1792038
    • Inchi: 1S/C12H14N2O/c1-14-6-5-9-10(3-2-4-11(9)14)12(15)7-13-8-12/h2-6,13,15H,7-8H2,1H3
    • InChI Key: RQHITGUINXWMED-UHFFFAOYSA-N
    • SMILES: OC1(C2=CC=CC3=C2C=CN3C)CNC1

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 37.2Ų

3-(1-methyl-1H-indol-4-yl)azetidin-3-ol Pricemore >>

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Additional information on 3-(1-methyl-1H-indol-4-yl)azetidin-3-ol

3-(1-Methyl-1H-Indol-4-Yl)Azetidin-3-Ol: A Comprehensive Overview

3-(1-Methyl-1H-indol-4-yl)azetidin-3-ol, also known by its CAS number 2228202-91-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidinols, which are four-membered ring structures with hydroxyl groups, and it incorporates an indole moiety, a heterocyclic aromatic structure commonly found in natural products and bioactive molecules. The combination of these structural elements makes this compound a unique subject of study, particularly in drug discovery and chemical synthesis.

The structure of 3-(1-methyl-1H-indol-4-yl)azetidin-3-ol is characterized by a compact azetidine ring fused with a hydroxyl group at the 3-position. The indole ring is substituted at the 4-position with a methyl group, which introduces additional electronic and steric effects. This substitution pattern is crucial for understanding the compound's chemical reactivity, biological activity, and potential applications. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of bioactive molecules.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug development. The indole moiety is well-known for its role in various pharmacophores, including those for anti-inflammatory, anticancer, and neuroprotective agents. The azetidine ring, on the other hand, contributes to the compound's rigidity and can enhance its binding affinity to specific biological targets. Recent research has explored the use of similar compounds in targeting G-protein coupled receptors (GPCRs), which are critical in various physiological processes and are implicated in numerous diseases.

The synthesis of 3-(1-methyl-1H-indol-4-y)l)azetidin-3-ol involves a combination of classical organic chemistry techniques and modern catalytic methods. Key steps include the formation of the azetidine ring through cyclization reactions and the introduction of the indole substituent via cross-coupling or substitution reactions. The optimization of these steps has been a focus of recent studies, with researchers seeking to improve yields and reduce reaction times while maintaining high purity standards.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, it has demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme whose overactivity is associated with cognitive decline. Additionally, studies have explored its potential as an antioxidant agent, leveraging the electron-rich nature of the indole ring to scavenge reactive oxygen species (ROS). These findings underscore its potential as a multifunctional therapeutic agent.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key therapeutic targets, providing insights into its mechanism of action. Furthermore, quantum mechanical calculations have shed light on its electronic structure and reactivity patterns, which are essential for predicting its behavior in different chemical environments.

In conclusion, 3-(1-methyl-1H-indol-4-y)l)azetidin-3-ol, with its unique structural features and promising biological profile, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound may pave the way for innovative treatments across various disease areas.

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